2-Amino-6-(phenylformamido)hexanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylformamido group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the phenylformamido group may yield primary amines .
Scientific Research Applications
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent compound, which lacks the phenylformamido group.
N~6~-Acetyllysine: A similar compound with an acetyl group instead of a phenylformamido group.
N~6~-Benzoylornithine: A compound with a similar structure but with an ornithine backbone instead of lysine.
Uniqueness
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to the presence of the phenylformamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C13H19ClN2O3 |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-amino-6-benzamidohexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18);1H |
InChI Key |
MCRGRPSSMLSOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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